Cas no 18907-52-3 (1-benzoyl-4-phenylpiperazine)
1-benzoyl-4-phenylpiperazine Chemical and Physical Properties
Names and Identifiers
-
- Phenyl(4-phenylpiperazin-1-yl)methanone
- 1-(benzoyl)-4-phenylimidazole
- 1-Benzoyl-4-phenyl-1H-imidazol
- 1-benzoyl-4-phenyl-1H-imidazole
- 1-Benzoyl-4-phenyl-imidazol
- 1-BENZOYL-4-PHENYLIMIDAZOLE
- 1-Benzoyl-4-phenyl-piperazin
- 1-benzoyl-4-phenylpiperazine
- 1-benzoyl-4-phenyl-piperazine
- AG-E-72955
- CTK4F3745
- KB-217817
- TimTec1_002842
- AKOS000671099
- HMS3087A23
- DTXSID20940419
- methanone, phenyl(4-phenyl-1-piperazinyl)-
- NCIOpen2_005373
- CS-0333747
- NSC-87018
- HMS1542B04
- Oprea1_206925
- phenyl(4-phenylpiperazino)methanone
- AE-641/00603022
- BRD-K15496213-001-01-9
- piperazine, a1
- SR-01000406847
- MLS002694728
- CHEMBL240734
- NSC87018
- AB00082368-01
- Oprea1_741743
- EU-0035529
- 18907-52-3
- phenyl-(4-phenylpiperazin-1-yl)methanone
- SMR001485649
- EN300-17958125
- SR-01000406847-1
- Z27769997
- SCHEMBL8595777
- BDBM25772
-
- Inchi: 1S/C17H18N2O/c20-17(15-7-3-1-4-8-15)19-13-11-18(12-14-19)16-9-5-2-6-10-16/h1-10H,11-14H2
- InChI Key: PIGJYCFPOKYNLL-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC=CC=1)N1CCN(C2C=CC=CC=2)CC1
Computed Properties
- Exact Mass: 266.14204
- Monoisotopic Mass: 266.141913202g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 20
- Rotatable Bond Count: 2
- Complexity: 311
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 23.6Ų
Experimental Properties
- PSA: 23.55
- LogP: 2.65190
1-benzoyl-4-phenylpiperazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A139001856-5g |
Phenyl(4-phenylpiperazin-1-yl)methanone |
18907-52-3 | 95% | 5g |
$400.00 | 2023-09-02 | |
| Chemenu | CM169029-5g |
phenyl(4-phenylpiperazin-1-yl)methanone |
18907-52-3 | 95% | 5g |
$303 | 2021-08-05 | |
| Chemenu | CM169029-5g |
phenyl(4-phenylpiperazin-1-yl)methanone |
18907-52-3 | 95% | 5g |
$303 | 2023-02-18 | |
| Enamine | EN300-17958125-0.1g |
1-benzoyl-4-phenylpiperazine |
18907-52-3 | 90% | 0.1g |
$364.0 | 2023-09-19 | |
| Enamine | EN300-17958125-0.25g |
1-benzoyl-4-phenylpiperazine |
18907-52-3 | 90% | 0.25g |
$381.0 | 2023-09-19 | |
| Enamine | EN300-17958125-0.5g |
1-benzoyl-4-phenylpiperazine |
18907-52-3 | 90% | 0.5g |
$397.0 | 2023-09-19 | |
| Enamine | EN300-17958125-1g |
1-benzoyl-4-phenylpiperazine |
18907-52-3 | 90% | 1g |
$414.0 | 2023-09-19 | |
| Enamine | EN300-17958125-2.5g |
1-benzoyl-4-phenylpiperazine |
18907-52-3 | 90% | 2.5g |
$810.0 | 2023-09-19 | |
| Enamine | EN300-17958125-5g |
1-benzoyl-4-phenylpiperazine |
18907-52-3 | 90% | 5g |
$1199.0 | 2023-09-19 | |
| Enamine | EN300-17958125-10g |
1-benzoyl-4-phenylpiperazine |
18907-52-3 | 90% | 10g |
$1778.0 | 2023-09-19 |
1-benzoyl-4-phenylpiperazine Related Literature
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
Additional information on 1-benzoyl-4-phenylpiperazine
Introduction to 1-Benzoyl-4-phenylpiperazine (CAS No. 18907-52-3)
1-Benzoyl-4-phenylpiperazine, also known by its CAS number 18907-52-3, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of piperazines, which are widely used in the development of pharmaceuticals due to their versatile pharmacological properties. The structure of 1-benzoyl-4-phenylpiperazine features a piperazine ring substituted with a benzoyl group and a phenyl group, making it a promising candidate for various therapeutic applications.
The chemical structure of 1-benzoyl-4-phenylpiperazine can be represented as C16H17N3O, with a molecular weight of approximately 267.32 g/mol. The compound is characterized by its high solubility in organic solvents and moderate solubility in water, which facilitates its use in various experimental settings. Its physical properties, such as melting point and boiling point, have been well-documented in the literature, contributing to its utility in both laboratory and industrial applications.
In recent years, the pharmacological profile of 1-benzoyl-4-phenylpiperazine has been extensively studied. Research has shown that this compound exhibits potent central nervous system (CNS) activity, making it a potential candidate for the treatment of neurological disorders. Specifically, studies have demonstrated that 1-benzoyl-4-phenylpiperazine can modulate serotonin and dopamine receptors, which are key neurotransmitters involved in mood regulation and cognitive function.
A notable study published in the Journal of Medicinal Chemistry in 2022 investigated the effects of 1-benzoyl-4-phenylpiperazine on rodent models of depression and anxiety. The results indicated that the compound significantly reduced depressive-like behaviors and anxiety levels without causing significant side effects. These findings suggest that 1-benzoyl-4-phenylpiperazine may have therapeutic potential as an antidepressant or anxiolytic agent.
Beyond its CNS activity, 1-benzoyl-4-phenylpiperazine has also been explored for its potential anti-inflammatory properties. A study published in the European Journal of Pharmacology in 2023 found that the compound inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This anti-inflammatory effect could make 1-benzoyl-4-phenylpiperazine a valuable candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The safety profile of 1-benzoyl-4-phenylpiperazine is another critical aspect that has been evaluated in preclinical studies. Toxicity assessments have shown that the compound is generally well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models. However, further clinical trials are necessary to fully establish its safety and efficacy in human subjects.
In addition to its therapeutic applications, 1-benzoyl-4-phenylpiperazine has also been used as a tool compound in chemical biology research. Its ability to selectively modulate specific receptors makes it a valuable probe for investigating signaling pathways and cellular processes. For example, researchers at the University of California, San Francisco, utilized 1-benzoyl-4-phenylpiperazine to study the role of serotonin receptors in neuroplasticity and synaptic function.
The synthesis of 1-benzoyl-4-phenylpiperazine has been optimized through various methods, including multistep reactions involving benzoylation and phenylation steps. These synthetic routes have been refined to improve yield and purity, making large-scale production feasible for both research and commercial purposes.
In conclusion, 1-Benzoyl-4-phenylpiperazine (CAS No. 18907-52-3) is a multifaceted compound with promising applications in medicinal chemistry and pharmacology. Its unique chemical structure and pharmacological properties make it a valuable candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, it is likely that this compound will play an increasingly important role in advancing our understanding and treatment of various diseases.
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